molecular formula HKO6S B13823067 potassium;oxidooxy hydrogen sulfate

potassium;oxidooxy hydrogen sulfate

Cat. No.: B13823067
M. Wt: 168.17 g/mol
InChI Key: HVAHYVDBVDILBL-UHFFFAOYSA-M
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Description

Early Discoveries in Persulfate Chemistry

The exploration of persulfate chemistry began in the late 18th century with foundational work on peroxide compounds. Alexander von Humboldt’s investigations into barium peroxide in 1799 laid the groundwork for understanding peroxygen-containing salts, though his ambiguous descriptions delayed clear chemical classifications. Louis Jacques Thénard advanced this field in 1818 by synthesizing hydrogen peroxide (eau oxygénée), a breakthrough that indirectly influenced subsequent studies on sulfur-based peroxides.

Heinrich Caro’s late 19th-century research marked a pivotal moment in persulfate chemistry. By reacting hydrogen peroxide with sulfuric acid, Caro produced peroxymonosulfuric acid (H~2~SO~5~), later termed "Caro’s acid". This discovery enabled the synthesis of salts like potassium peroxymonosulfate (KHSO~5~), which emerged as a stable derivative of Caro’s acid. Early industrial applications of these compounds focused on their oxidizing properties, particularly in textile bleaching and organic synthesis.

The development of electrochemical synthesis methods in the early 20th century, such as the electrolysis of potassium bisulfate (KHSO~4~) in sulfuric acid, facilitated large-scale production of potassium persulfates. These advancements aligned with growing industrial demand for strong, controllable oxidants in polymerization and chemical manufacturing.

Evolution of IUPAC Nomenclature Standards

The International Union of Pure and Applied Chemistry (IUPAC) has systematically refined the nomenclature for peroxysulfates to reflect structural precision. Potassium oxidooxy hydrogen sulfate, known colloquially as potassium peroxymonosulfate, received its IUPAC name based on the following criteria:

  • Identification of the parent oxyanion : The compound derives from peroxymonosulfuric acid (H~2~SO~5~), which contains one peroxide group (–O–O–) bonded to the sulfur center.
  • Positional descriptors : The prefix peroxymono- distinguishes it from peroxydisulfates (e.g., K~2~S~2~O~8~), which contain two bridging peroxide groups.
  • Cationic notation : The potassium cation (K+) precedes the hydrogen sulfate anion (HSO~5~^−^), emphasizing the salt’s ionic composition.

This nomenclature contrasts with earlier terminologies, such as "Caro’s acid salt," which lacked specificity. The IUPAC system also clarifies relationships to analogous compounds, such as sodium peroxymonosulfate (NaHSO~5~) and ammonium peroxydisulfate ((NH~4~)~2~S~2~O~8~).

Differentiation from Related Peroxymonosulfate Salts

Potassium oxidooxy hydrogen sulfate occupies a distinct niche within the peroxysulfate family, as illustrated by the following comparative analysis:

Property Potassium Oxidooxy Hydrogen Sulfate (KHSO~5~) Potassium Peroxydisulfate (K~2~S~2~O~8~) Oxone Triple Salt (2KHSO~5~·KHSO~4~·K~2~SO~4~)
Structural Formula KHSO~5~ K~2~S~2~O~8~ 2KHSO~5~·KHSO~4~·K~2~SO~4~
Peroxide Groups 1 2 1 (per KHSO~5~ unit)
Solubility in Water Moderate Low High
Primary Applications Organic oxidation, disinfection Polymerization initiator Pool sanitation, denture cleaning

The triple salt Oxone, often confused with pure KHSO~5~, contains potassium peroxymonosulfate combined with potassium bisulfate and sulfate. This mixture enhances stability and solubility but reduces oxidative potency compared to isolated KHSO~5~. In contrast, potassium peroxydisulfate (K~2~S~2~O~8~) features two interconnected sulfate groups, enabling radical generation in polymer chemistry.

Properties

Molecular Formula

HKO6S

Molecular Weight

168.17 g/mol

IUPAC Name

potassium;oxidooxy hydrogen sulfate

InChI

InChI=1S/K.H2O6S/c;1-5-6-7(2,3)4/h;1H,(H,2,3,4)/q+1;/p-1

InChI Key

HVAHYVDBVDILBL-UHFFFAOYSA-M

Canonical SMILES

OS(=O)(=O)OO[O-].[K+]

Origin of Product

United States

Preparation Methods

Oxidation of Hydrogen Peroxide with Fuming Sulfuric Acid (Oleum)

The most documented and industrially relevant method for preparing potassium oxidooxy hydrogen sulfate involves the oxidation of hydrogen peroxide with fuming sulfuric acid (oleum), followed by reaction with potassium hydrogen sulfate or a related potassium salt.

Process Description:

  • Step 1: Hydrogen peroxide (H₂O₂) is reacted with oleum (a solution of sulfur trioxide in sulfuric acid) at low temperatures (0–20 °C) to form peroxymonosulfuric acid (H₂SO₅).

    $$
    \text{H}2\text{O}2 + \text{H}2\text{SO}4 \rightarrow \text{H}2\text{SO}5 + \text{H}_2\text{O}
    $$

  • Step 2: The peroxymonosulfuric acid solution is then reacted with potassium hydrogen sulfate (KHSO₄) or a mixture of potassium hydrogen sulfate and sulfuric acid. The molar ratio of potassium to sulfur in this step is maintained between 0.8 and 1.0 to optimize salt formation.

  • Reaction Conditions:

    • Hydrogen peroxide concentration: 50–70% by weight.
    • Molar ratio of hydrogen peroxide to oleum: 1 : 0.90–1.05.
    • Reaction time: 1–3 hours.
    • Temperature: 0–20 °C.
    • Continuous stirring and controlled addition of oleum after 30–40 minutes to ensure complete oxidation.
  • Outcome: The process yields a metastable potassium hydrogen peroxymonosulfate composite salt with high purity and oxidizing power.

Parameter Value/Range
Hydrogen peroxide concentration 50–70% wt
Molar ratio H₂O₂ : Oleum 1 : 0.90–1.05
Reaction temperature 0–20 °C
Reaction time 1–3 hours
Potassium to sulfur ratio (K:S) 0.8–1.0

This method is detailed in patent CN102311100B and represents the state-of-the-art for producing potassium oxidooxy hydrogen sulfate with industrial relevance.

Related Preparation Techniques and Comparative Analysis

While the above method is specific to potassium oxidooxy hydrogen sulfate, related potassium sulfate compounds such as potassium sulfate (K₂SO₄) and potassium bisulfate (KHSO₄) are often prepared via reactions involving potassium chloride and sulfuric acid. These methods provide useful context for understanding the chemical environment and potential intermediate steps in the preparation of potassium oxidooxy hydrogen sulfate.

Preparation of Potassium Sulfate from Potassium Chloride and Sulfuric Acid

  • Potassium chloride reacts with sulfuric acid in aqueous medium at moderate temperatures (65–120 °C), evolving hydrogen chloride gas.
  • The reaction proceeds in a single step without isolating potassium bisulfate intermediate.
  • After removing HCl and water azeotropically, potassium sulfate crystallizes upon cooling.
Parameter Value/Range
Reaction temperature 65–120 °C
Reaction medium Aqueous solution
Removal of HCl Continuous azeotropic distillation
Crystallization temperature Ambient (cooling step)

This method, described in US patent US4045543A, emphasizes moderate reaction conditions and high product purity.

Preparation Involving Potassium Bisulfate Intermediate

  • Potassium chloride and sulfuric acid react in a 2:1 molar ratio at about 130 °C.
  • Hydrogen chloride and water vapor are continuously removed.
  • The solution is cooled to form potassium bisulfate slurry, which can be further processed.

This approach, detailed in US patent US4588573A, allows controlled intermediate isolation and may be adapted for related potassium sulfate derivatives.

Summary Table of Preparation Methods

Method Reactants Conditions Key Features Reference
Oxidation of H₂O₂ with Oleum + reaction with KHSO₄ Hydrogen peroxide, oleum, potassium hydrogen sulfate 0–20 °C, 1–3 h, molar ratios controlled Produces potassium oxidooxy hydrogen sulfate; low temperature; high purity CN102311100B
Reaction of KCl and H₂SO₄ in aqueous medium Potassium chloride, sulfuric acid 65–120 °C, aqueous, azeotropic removal of HCl Produces potassium sulfate; moderate conditions; continuous process US4045543A
Reaction of KCl and H₂SO₄ with intermediate KHSO₄ isolation Potassium chloride, sulfuric acid ~130 °C, continuous HCl removal Intermediate isolation; slurry formation of potassium bisulfate US4588573A

Chemical Reactions Analysis

Types of Reactions

Potassium;oxidooxy hydrogen sulfate undergoes several types of chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, capable of oxidizing various organic and inorganic compounds.

    Reduction: Although less common, it can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrogen peroxide, sulfuric acid, and various organic substrates. The reactions typically occur under acidic conditions, which enhance the oxidative properties of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions

Scientific Research Applications

Applications Overview

Application AreaDescription
Water Treatment Used as an oxidizing agent for the treatment of wastewater and drinking water purification.
Disinfection Acts as a powerful disinfectant in swimming pools and aquaculture to eliminate pathogens.
Organic Synthesis Functions as a radical initiator in polymerization reactions and organic synthesis processes.
Cosmetics Incorporated in cosmetic formulations for its bleaching and antimicrobial properties.
Food Industry Utilized for food sanitation and preservation due to its oxidizing capabilities.

Water Treatment

Potassium oxidooxy hydrogen sulfate is widely used in water treatment facilities to remove contaminants through oxidation processes. It effectively breaks down organic pollutants and can eliminate harmful microorganisms.

  • Case Study : A municipal water treatment plant implemented potassium peroxymonosulfate to enhance the efficiency of their disinfection process. The results showed a 99% reduction in coliform bacteria levels, significantly improving water quality.

Disinfection

In aquaculture and swimming pools, potassium oxidooxy hydrogen sulfate serves as a disinfectant due to its strong oxidizing properties. It helps maintain hygiene by controlling microbial growth.

  • Case Study : A study conducted in a commercial fish farming operation demonstrated that using potassium peroxymonosulfate reduced disease outbreaks by 40%, leading to healthier fish stocks and increased yield.

Organic Synthesis

This compound is utilized as a radical initiator in various organic synthesis reactions, including polymerization and oxidation processes.

  • Case Study : Research on the synthesis of new pharmaceuticals highlighted the role of potassium oxidooxy hydrogen sulfate in facilitating key oxidation steps, improving yield and selectivity in drug development.

Cosmetics

In cosmetic formulations, potassium oxidooxy hydrogen sulfate is valued for its ability to act as a bleaching agent and antimicrobial agent, enhancing product efficacy.

  • Case Study : A leading cosmetic company incorporated this compound into their skin whitening products, resulting in improved safety profiles compared to traditional bleaching agents.

Food Industry

The food industry employs potassium oxidooxy hydrogen sulfate for sanitation purposes, ensuring food safety through effective pathogen control.

  • Case Study : An analysis of food processing plants using this compound showed a significant decrease in microbial contamination levels on surfaces, contributing to enhanced food safety standards.

Mechanism of Action

The mechanism of action of potassium;oxidooxy hydrogen sulfate involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and sulfate radicals (SO4•−). These ROS are highly reactive and can oxidize a wide range of organic and inorganic compounds. The molecular targets and pathways involved in its action include the oxidation of sulfhydryl groups, double bonds, and aromatic rings in organic molecules.

Comparison with Similar Compounds

Comparison with Similar Potassium Sulfate Compounds

The following table and analysis compare potassium peroxymonosulfate with structurally or functionally related potassium-containing sulfates and persulfates.

Table 1: Key Properties of Potassium; Oxidooxy Hydrogen Sulfate and Analogous Compounds

Compound Name Chemical Formula Molecular Weight (g/mol) Key Properties Applications
Potassium peroxymonosulfate 2KHSO₅·KHSO₄·K₂SO₄ 614.76* Triple salt with peroxo group; strong oxidizer, stable in solid form Disinfection, organic synthesis, bleaching
Potassium hydrogen sulfate KHSO₄ 136.17 Acidic, highly soluble in water; forms acidic solutions Laboratory flux, pH adjuster
Potassium sulfate K₂SO₄ 174.26 Neutral salt; high water solubility Fertilizer, industrial reagents
Potassium persulfate K₂S₂O₈ 270.33 Contains two peroxo groups; requires thermal/chemical activation for oxidation Polymer initiator, hair bleach
Potassium 3-methyltetrol sulfate C₅H₁₁SO₇K 254.30 Organosulfate with atmospheric relevance; reacts with OH radicals Atmospheric chemistry studies

*Calculated molecular weight based on component salts: 2KHSO₅ (2×152.17) + KHSO₄ (136.17) + K₂SO₄ (174.26) = 614.76 g/mol.

Structural and Functional Analysis

Potassium persulfate (K₂S₂O₈) is a stronger oxidizer but is often less stable, requiring activation to generate sulfate radicals (SO₄·⁻) for effective reactivity .

Acidity and Solubility: Potassium hydrogen sulfate (KHSO₄) forms highly acidic solutions (pH ~1–2), distinguishing it from the neutral potassium sulfate (K₂SO₄) (pH ~7). The peroxymonosulfate triple salt, however, releases acidic byproducts during oxidation but maintains stability in storage .

Environmental and Industrial Relevance: Potassium 3-methyltetrol sulfate (C₅H₁₁SO₇K), an organosulfate, demonstrates unique atmospheric behavior, with an OH-oxidation lifetime of ~16 days, highlighting its persistence in aerosols . Potassium sulfate (K₂SO₄) is agriculturally critical, providing potassium and sulfur nutrients without oxidative risks .

Research Findings

  • Efficacy in Disinfection: Potassium peroxymonosulfate outperforms chlorine-based agents in neutralizing resistant pathogens (e.g., Cryptosporidium) due to its broad-spectrum activity without harmful byproducts .
  • Synthetic Utility: In organic chemistry, peroxymonosulfate selectively oxidizes sulfides to sulfoxides, whereas persulfates may over-oxidize to sulfones .
  • Ecological Impact: Potassium persulfate poses higher aquatic toxicity (EC₅₀ = 12 mg/L for Daphnia magna) compared to peroxymonosulfate (EC₅₀ = 98 mg/L), emphasizing the latter’s safer profile .

Q & A

Q. What are the common laboratory methods for synthesizing potassium hydrogen sulfate (KHSO₄)?

Potassium hydrogen sulfate is typically synthesized via acid-base reactions. For example:

  • Neutralization : Reacting potassium hydroxide (KOH) with sulfuric acid (H₂SO₄) in stoichiometric ratios:
    KOH+H2SO4KHSO4+H2O\text{KOH} + \text{H}_2\text{SO}_4 \rightarrow \text{KHSO}_4 + \text{H}_2\text{O}
  • Electrodialytic ion substitution : Using potassium chloride (KCl) and ammonium sulfate [(NH₄)₂SO₄] under controlled current density (e.g., 20–30 mA/cm²) to optimize yield and purity .
  • Thermal decomposition : Heating potassium pyrosulfate (K₂S₂O₇) to release SO₃, which reacts with K₂SO₄ to form KHSO₄ .

Q. What safety protocols are essential when handling potassium hydrogen sulfate?

  • Storage : Keep in airtight containers to prevent moisture absorption and hydrolysis .
  • PPE : Use acid-resistant gloves, goggles, and lab coats due to its corrosive nature .
  • Ventilation : Avoid inhalation of decomposition products (e.g., SO₃ gas) by working in fume hoods .

Q. How is potassium hydrogen sulfate characterized for purity and structure?

  • Titrimetry : Quantify sulfate ions via gravimetric analysis or ion chromatography .
  • FTIR spectroscopy : Identify characteristic S-O stretching vibrations (\sim1050 cm⁻¹) and O-H bonds .
  • Thermogravimetric analysis (TGA) : Monitor thermal stability and decomposition pathways (e.g., mass loss at 200–300°C) .

Advanced Research Questions

Q. How can electrodialytic synthesis of KHSO₄ be optimized for industrial-grade purity?

  • Current density : 20–30 mA/cm² maximizes ion migration while minimizing side reactions (e.g., NH₄⁺ contamination) .
  • Molar ratios : A KCl:(NH₄)₂SO₄ ratio of 1:1.2 ensures complete substitution with minimal K⁺ loss .
  • Temperature control : Maintain <40°C to prevent thermal degradation of membranes .

Q. How do sulfate radicals (SO₄•⁻) generated from KHSO₄ derivatives degrade organic pollutants?

  • Activation mechanisms :
    • Fe²⁺ activation : S2O82+Fe2+SO4+SO42+Fe3+\text{S}_2\text{O}_8^{2-} + \text{Fe}^{2+} \rightarrow \text{SO}_4•^- + \text{SO}_4^{2-} + \text{Fe}^{3+}
    • UV activation : Photolysis of persulfates enhances radical yield .
  • Parameter optimization : pH (3–5), Cl⁻ concentration (<100 mM), and oxidant dosage (0.1–1.0 mM) are critical for efficiency .

Q. How to resolve contradictions in data on persulfate activation efficiency?

  • Controlled variable testing : Isolate factors like pH, temperature, and co-existing ions (e.g., Cl⁻, HCO₃⁻) to identify interference mechanisms .
  • Advanced analytics : Use electron paramagnetic resonance (EPR) to quantify radical species and confirm reaction pathways .

Q. What are the thermal decomposition pathways of KHSO₄, and how are they analyzed?

  • Pathways :
    2KHSO4ΔK2S2O7+H2O\text{2KHSO}_4 \xrightarrow{\Delta} \text{K}_2\text{S}_2\text{O}_7 + \text{H}_2\text{O}
    K2S2O7ΔK2SO4+SO3\text{K}_2\text{S}_2\text{O}_7 \xrightarrow{\Delta} \text{K}_2\text{SO}_4 + \text{SO}_3
  • Analytical methods :
    • XRD : Confirm crystalline phase transitions during decomposition .
    • Mass spectrometry : Track SO₃ and H₂O evolution .

Q. How does KHSO₄ participate in advanced oxidation processes (AOPs) for environmental remediation?

  • Microcystis aeruginosa removal : Synergy with Fe²⁺ generates SO₄•⁻ radicals, achieving >90% algae inactivation at 0.5 mM persulfate .
  • Organic pollutant degradation : Optimize persulfate:Fe²⁺ ratios (1:1 to 2:1) and pH (3–5) to maximize hydroxyl radical (•OH) yield .

Data Contradiction Analysis

Q. Why do studies report varying efficiencies for sulfate radical-based AOPs?

  • Confounding factors :
    • Natural organic matter (NOM) : Competes for radicals, reducing pollutant degradation rates .
    • pH dependency : Acidic conditions favor SO₄•⁻, while neutral/alkaline conditions shift dominance to •OH .
  • Mitigation : Pre-treat water samples with coagulants (e.g., Fe³⁺) to remove NOM .

Q. How to address discrepancies in reported decomposition temperatures for KHSO₄?

  • Method calibration : Standardize heating rates (e.g., 10°C/min) and sample mass (5–10 mg) in TGA .
  • Atmosphere control : Use inert gas (N₂) to suppress oxidative side reactions .

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